molecular formula C11H14O5 B1338324 3,5-Dimethoxy-4-ethoxybenzoic acid CAS No. 14779-44-3

3,5-Dimethoxy-4-ethoxybenzoic acid

Cat. No. B1338324
CAS RN: 14779-44-3
M. Wt: 226.23 g/mol
InChI Key: IJMJUSXUKHSNJO-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-ethoxybenzoic acid is a chemical compound with the molecular formula C11H14O5 . It is a derivative of benzoic acid, which is characterized by the presence of methoxy and ethoxy groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxy-4-ethoxybenzoic acid consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 5th positions, an ethoxy group (OC2H5) at the 4th position, and a carboxylic acid group (COOH) attached to the benzene ring .

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Dimethoxybenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4-ethoxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJUSXUKHSNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545711
Record name 4-Ethoxy-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-4-ethoxybenzoic acid

CAS RN

14779-44-3
Record name 4-Ethoxy-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine methyl 3,5-dimethoxy-4-ethoxy-benzoate (2.13 g, 9,421 mmol) and methanol (30 mL). Add a 1M aqueous solution of sodium hydroxide (50 mL, 50 mmol). After 1 hour, acidify the reaction mixture using a 1M aqueous hydrochloric acid solution, extract with ethyl acetate. Dry the organic layer over MgSO4, filtered and evaporated in vacuo to give the title compound.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
V Niedan, I Pavasars, G Öberg - Chemosphere, 2000 - Elsevier
The aim of the present study is to investigate whether exo-enzymatically mediated chlorination of fulvic acid (FA) results in the formation of chlorinated groups within the macromolecules …
Number of citations: 59 www.sciencedirect.com
TK Kirk, E Adler - Acta Chem Scand, 1970 - actachemscand.org
Methoxyl-deficient units in lignin isolated from wood of sweetgum (Liquidambar styraciflua L.) decayed by the brown-rot fungus Lenzites trabea Pers. ex Fries were investigated by …
Number of citations: 141 actachemscand.org
O Dahlman, R Moerck, P Ljungquist… - … science & technology, 1993 - ACS Publications
Measurements of the amount of adsorbable organic halogens (AOX) in soil and water have shown that halogenated compounds are more widespread than pre-viously assumed and …
Number of citations: 64 pubs.acs.org
G Mazzone, R Arrigo-Reina… - Il Farmaco; Edizione …, 1976 - europepmc.org
In continuation of previous work on compounds with anti-MAO activity, some alkyl and aralkyl-hydrazides of ethylsyringic acid (3, 5-dimethoxy-4-ethoxybenzoic acid) were synthesized. …
Number of citations: 5 europepmc.org
C Flodin, E Johansson, H Borén… - … science & technology, 1997 - ACS Publications
During the past few years, surveys of AOX (adsorbable organic halogens) in water and TOX (total amount of organic halogens) in soil have demonstrated that natural halogena tion of …
Number of citations: 50 pubs.acs.org
C Johansson, H Borén, A Grimvall, O Dahlman… - Naturally-produced …, 1995 - Springer
Naturally occurring organic matter from terrestrial and aquatic environments was isolated and degraded by treatment with permanganate and hydrogen peroxide. The formed aromatic …
Number of citations: 7 link.springer.com
S Jonsson, I Pavasars, C Johansson, H Borén… - Naturally-produced …, 1995 - Springer
Sediment samples from the Baltic Sea and fulvic acids (FAs) from one unpolluted lake and three major rivers in the Baltic Sea drainage area were analysed with respect to organically …
Number of citations: 3 link.springer.com
MT Bogert, J Ehrlich - Journal of the American Chemical Society, 1919 - ACS Publications
Introductory. Chassevant and Gamier2 have maintained that triatomic phenols as a class are less toxic than monotomic phenols, and there is already in the literature ample evidence to …
Number of citations: 8 pubs.acs.org
C Johansson, I Pavasars, H Borén, A Grimvall… - Environment …, 1994 - Elsevier
This study showed that an oxidative degradation method originally developed to study lignin structures can be used to investigate the presence of halogenated structures in high-…
Number of citations: 26 www.sciencedirect.com
J Ehrlich - 1917 - books.google.com
Bearing these generalizations in mind it was thought quite possible that the synthesis of a dialkoxy-derivative of acetphenetidide, the" phenacetine" of commerce, might bring to light a …
Number of citations: 0 books.google.com

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